molecular formula C20H18N2O3S B3491854 5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE

5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE

Cat. No.: B3491854
M. Wt: 366.4 g/mol
InChI Key: GJLQCTLOWJTONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the benzyl and phenoxyacetyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-benzyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c21-19(24)17-12-16(11-14-7-3-1-4-8-14)26-20(17)22-18(23)13-25-15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLQCTLOWJTONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)COC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE
Reactant of Route 4
5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-BENZYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.